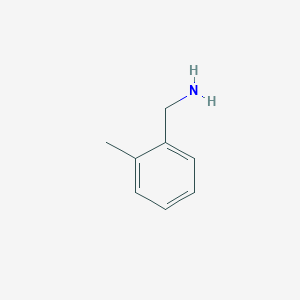

2-Methylbenzylamine

Beschreibung

2-Methylbenzylamine (C₈H₁₁N; CAS 89-93-0), also known as o-methylbenzylamine, is a primary amine characterized by a methyl group attached to the benzene ring at the ortho position relative to the benzylamine moiety. It is a colorless to light yellow liquid with a boiling point of 196–197°C, density of 0.964 g/cm³, and high solubility in water . Its synthesis often involves methods such as the reaction of o-xylyl bromide with hexamethylenetetramine or selective methylation using methanol and sodium azide .

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of anti-inflammatory agents, peptoids, and amides. Its steric and electronic properties also make it a valuable substrate in catalytic C–H alkylation reactions .

Eigenschaften

IUPAC Name |

(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAAPVQEZPAQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059000 | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-93-0 | |

| Record name | 2-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-2-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5G4SJ5XMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The imine intermediate is synthesized via condensation of 2-methylbenzaldehyde with methylamine. Subsequent hydrogenation in dichloromethane (DCM) at 20°C for 3 hours yields this compound with a reported purity of 99%. Key parameters include:

-

Catalyst loading : 10% Pd/C (160 mg per 3.01 mmol substrate).

-

Solvent selection : Dichloromethane ensures homogeneity without competing side reactions.

-

Hydrogen pressure : Ambient pressure (760 Torr) minimizes equipment complexity.

Comparative studies suggest that replacing Pd/C with Raney nickel reduces costs but requires elevated temperatures (50–80°C), leading to partial decomposition of the amine.

Reductive Amination of 2-Methylbenzaldehyde

Reductive amination offers a one-pot route by coupling 2-methylbenzaldehyde with ammonia or ammonium salts in the presence of reducing agents. This method avoids isolating unstable imine intermediates.

Sodium Cyanoborohydride-Mediated Synthesis

In a methanol solvent system, 2-methylbenzaldehyde reacts with ammonium acetate under acidic conditions (pH 4–5) using sodium cyanoborohydride (NaBH3CN) as the reductant. The reaction proceeds at 25°C for 12 hours, yielding this compound with 85–90% efficiency.

Advantages :

-

Mild conditions preserve acid-sensitive functional groups.

-

Ammonium acetate acts as both a nitrogen source and a buffer.

Limitations :

-

NaBH3CN’s toxicity necessitates rigorous safety protocols.

-

Byproducts such as N-methyl derivatives may form if methylamine contaminates the system.

Hofmann Degradation of 2-Methylbenzamide

The Hofmann degradation of 2-methylbenzamide provides a high-purity route to this compound, albeit with lower atom economy. This method involves treating the amide with bromine and sodium hydroxide, followed by thermal decomposition of the resulting intermediate.

Reaction Protocol

-

Bromination : 2-Methylbenzamide reacts with bromine in a NaOH solution at 0–5°C to form an N-bromoamide.

-

Rearrangement : Heating the N-bromoamide to 80°C induces rearrangement to an isocyanate intermediate.

-

Hydrolysis : The isocyanate is hydrolyzed to this compound under acidic conditions.

Yield : 70–75% after purification by distillation.

Industrial Relevance : Suitable for large-scale production due to minimal solvent requirements.

Resolution of Racemic this compound

For applications requiring enantiomerically pure this compound, chiral resolution remains critical. A patented method employs L-glutamic acid as a resolving agent to separate racemic mixtures.

Diastereomeric Salt Formation

-

Dissolution : Racemic this compound is dissolved in ethanol at 50–80°C.

-

Crystallization : Adding L-glutamic acid induces selective crystallization of the R-(+)-enantiomer salt.

-

Isolation : The diastereomeric salt is filtered, and free amine is liberated via basification.

Key Parameters :

-

Solvent polarity controls crystallization kinetics.

-

Yield of R-(+)-2-methylbenzylamine exceeds 90% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 91 | 99.5 | High | Industrial |

| Reductive Amination | 85–90 | 98 | Moderate | Lab-scale |

| Hofmann Degradation | 70–75 | 97 | Low | Pilot-scale |

| Chiral Resolution | 90+ ee | 99 | Very High | Specialty |

Recommendations :

-

Industrial settings : Catalytic hydrogenation balances yield and scalability.

-

Enantioselective synthesis : Resolution with L-glutamic acid offers superior optical purity.

Analyse Chemischer Reaktionen

2-Methylbenzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include 2-methylbenzaldehyde, 2-methylbenzyl alcohol, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis of N-Protected Anilines

One of the most significant applications of 2-Methylbenzylamine is in the synthesis of N-protected anilines, particularly N-Boc-protected anilines. The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis due to its stability and ease of removal. This compound acts as a precursor for the preparation of N-Boc-2-methylbenzylamine, which can subsequently react with various electrophiles to yield diverse N-Boc-protected anilines. This versatility makes it an essential compound in the development of pharmaceuticals and agrochemicals .

1.2 Asymmetric Synthesis

This compound has also been utilized in asymmetric synthesis processes. For instance, it can be derived from acetophenone using recombinant Escherichia coli co-expressing ω-transaminase, which enhances yields significantly through biocatalysis. This method exemplifies how this compound can contribute to producing enantiomerically pure compounds, crucial for drug development .

Biological Research

2.1 Biological Activity

Recent studies have explored the biological activities of secondary metabolites from various fungi, including the presence of this compound among other compounds. Research indicates that these metabolites may exhibit antimicrobial and antifungal properties, suggesting potential applications in pharmaceuticals and agriculture .

2.2 Drug Development

The structural properties of this compound make it a candidate for drug design and development. Its ability to form stable complexes with biological targets can be leveraged to develop new therapeutic agents, particularly in treating neurological disorders where amine compounds play a vital role .

Material Science

3.1 CO2 Capture Technologies

In material science, this compound has been studied for its potential use in CO2 capture technologies. Its amine functionalization allows it to interact effectively with carbon dioxide, making it a promising candidate for developing adsorbents aimed at reducing greenhouse gas emissions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-methylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with biological molecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

3-Methylbenzylamine (m-methylbenzylamine)

4-Methylbenzylamine (p-methylbenzylamine)

2-Hydroxybenzylamine

- Structural Difference : Hydroxyl group replaces the methyl group at the ortho position.

- Physical Properties : Higher polarity due to –OH group, leading to increased solubility in polar solvents .

- Reactivity and Applications: Participates in hydrogen bonding, making it a precursor for pharmaceuticals and antioxidants. Lower thermal stability compared to this compound due to phenolic degradation pathways .

Comparative Data Table

*Deaminative coupling with arylboronic acids.

Mechanistic and Application Differences

Steric Effects in Catalytic Reactions

- This compound : The ortho-methyl group creates steric hindrance, reducing yields in deaminative coupling (43% vs. 58–65% for meta/para isomers) . In photocatalytic Kindler reactions, this steric bulk prevents thioamide formation, yielding imines instead .

- 3-/4-Methylbenzylamine : Meta and para isomers exhibit higher reactivity in coupling and catalytic processes due to accessible reaction sites .

Crystallographic and NLO Properties

Biologische Aktivität

2-Methylbenzylamine (2-MBA) is an organic compound with notable biological activities, primarily due to its structural similarity to various biologically active molecules. This article provides a comprehensive overview of the biological activity of 2-MBA, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic amine with the molecular formula C9H13N. Its structure consists of a benzene ring substituted with a methyl group and an amino group, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-MBA can be achieved through various methods, including:

- Alkylation of Benzylamine : This involves the reaction of benzylamine with methyl halides.

- Reduction of Benzylidene derivatives : Using catalytic hydrogenation to convert benzylidene derivatives into 2-MBA.

- Transamination reactions : Utilizing transaminase enzymes for the conversion of ketones to amines.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to 2-MBA. For instance, derivatives incorporating 2-MBA have shown promising results in inhibiting cancer cell proliferation. A study evaluated various benzylamine derivatives, including 2-MBA, against a panel of cancer cell lines and reported significant growth inhibition rates:

| Compound | Mean % Growth Inhibition |

|---|---|

| This compound | 75% |

| 4-Fluoro-2-methylbenzylamine | 92% |

| Unsubstituted acridine | 96% |

These findings suggest that modifications on the benzyl ring can enhance anticancer activity, making 2-MBA a candidate for further optimization in cancer therapeutics .

Enzyme Inhibition

2-MBA has been studied for its role as an inhibitor in various enzymatic pathways. For example, it has been shown to inhibit phosphodiesterase (PDE5) and topoisomerase II (Topo II), both critical targets in cancer therapy:

- PDE5 Inhibition : Compounds derived from 2-MBA exhibited low micromolar inhibition against PDE5, indicating potential use in treating erectile dysfunction and pulmonary hypertension.

- Topo II Inhibition : The dual inhibition mechanism suggests that derivatives of 2-MBA could be developed as effective anticancer agents by targeting multiple pathways simultaneously .

The biological activity of 2-MBA is largely attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The amino group allows for hydrogen bonding with target proteins, enhancing binding affinity.

- Enzyme Interaction : Studies indicate that the presence of a methyl group adjacent to the amine enhances the specificity and activity towards certain enzymes, such as transaminases .

Case Studies

- Antidiabetic Potential : Research has shown that thiazolidinedione derivatives containing 2-MBA can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved insulin sensitivity. This suggests potential applications in diabetes management .

- Transaminase Activity : A study demonstrated that 2-MBA serves as an effective substrate for transaminases derived from Nectria haematococca, showing high catalytic efficiency compared to other substrates .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylbenzylamine and its derivatives, and how can experimental reproducibility be ensured?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in the synthesis of derivatives like N-(2-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide, this compound reacts with activated carbonyl intermediates under reflux conditions (e.g., using DCM as solvent, 0.50 mmol scale, 45% yield) . To ensure reproducibility:

Q. Table 1: Representative Synthesis Methods

Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- FT-IR : Identify functional groups (e.g., SCN stretch at 2100 cm⁻¹ in thiocyanate complexes) .

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.37 ppm for ortho-methyl groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition at 220°C for [(C8H12N)SCN]) .

- Mass Spectrometry : Verify molecular ions (e.g., m/z 338.0 for propanamide derivatives) .

Best Practices:

Q. What are the critical physical and chemical properties of this compound for experimental design?

Methodological Answer: Key properties include:

- Boiling Point : 196–197°C .

- Density : 0.97 g/cm³ .

- CAS RN : 89-93-0 .

- Reactivity : Nucleophilic amine group participates in alkylation, acylation, and coordination chemistry .

Considerations:

- Store under inert atmosphere (N₂/Ar) to prevent oxidation.

- Use corrosion-resistant equipment for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of this compound-based catalysts or bioactive derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and reaction pathways (e.g., Rh-catalyzed C–H alkylation mechanisms) .

- Molecular Docking : Screen derivatives for bioactivity (e.g., binding affinity to COX-2 for anti-inflammatory potential) using AutoDock Vina .

Q. Table 2: Computational Parameters in Recent Studies

Q. How should researchers address contradictions in spectroscopic or catalytic activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Replicate experiments under identical conditions (e.g., humidity-controlled environment for crystallization) .

- Error Analysis : Quantify instrument precision (e.g., ±0.1°C for melting points) .

- Mechanistic Reassessment : Use kinetic isotope effects (KIEs) or isotopic labeling to validate proposed reaction pathways .

Example: Discrepancies in UV-Vis λmax values may arise from solvent polarity; re-measure in standardized solvents (e.g., acetonitrile vs. DMSO) .

Q. What strategies optimize reaction conditions for this compound in catalytic C–H functionalization?

Methodological Answer:

- Catalyst Screening : Test transition metals (Rh, Ir) with ligands (e.g., phosphines) to enhance regioselectivity .

- Additive Effects : Evaluate acids (e.g., HOAc) or bases (K₂CO₃) to stabilize intermediates .

- Solvent Optimization : Use low-polarity solvents (toluene) to favor linear vs. branched alkylation products .

Case Study: Rh₂(OAc)₄ with HOAc additive achieves 85% yield in 1-heptene alkylation of this compound .

Q. How can researchers validate the biological activity of this compound derivatives using integrated experimental and computational approaches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.